8-Bromo-7-chloroimidazo[1,2-a]pyridine chemical properties and structure
8-Bromo-7-chloroimidazo[1,2-a]pyridine chemical properties and structure
Core Architecture, Synthesis, and Functionalization Strategies
Executive Summary
8-Bromo-7-chloroimidazo[1,2-a]pyridine (CAS: 1357945-16-4) represents a high-value "privileged scaffold" in modern medicinal chemistry. Its significance lies in its orthogonal halogenation pattern , which enables sequential, regioselective functionalization. Unlike mono-halogenated variants, this scaffold allows researchers to introduce distinct pharmacophores at the C8 and C7 positions independently—typically exploiting the reactivity difference between the C8-bromine (labile, rapid oxidative addition) and the C7-chlorine (robust, requires specialized ligands). This guide provides a definitive technical roadmap for synthesizing, handling, and elaborating this core into complex bioactive molecules.
Part 1: Chemical Architecture & Properties
Structural Analysis
The imidazo[1,2-a]pyridine core is a 6,5-fused bicyclic system. The nitrogen at position 1 (N1) is bridgehead-adjacent but not part of the bridge, while N4 is the bridgehead nitrogen.
-
Molecular Formula: C₇H₄BrClN₂
-
Molecular Weight: 231.48 g/mol
-
Electronic Character: The system is π-excessive at C3 (imidazole ring) and π-deficient in the pyridine ring.
-
pKa: The bridgehead nitrogen (N4) renders the system weakly basic (pKa ~5-6 for the parent), but the electron-withdrawing halogens at C7 and C8 significantly reduce basicity, likely lowering the pKa to the 2–3 range.
Regiochemical Numbering
Correct numbering is critical for synthetic planning:
-
N1: Imidazole nitrogen (non-bridgehead).
-
C2/C3: Imidazole carbons.[1]
-
N4: Bridgehead nitrogen.
-
C5-C8: Pyridine ring carbons.
-
Substituents: Br at C8, Cl at C7.
Part 2: Authoritative Synthesis Protocol
Direct halogenation of the parent imidazo[1,2-a]pyridine typically yields C3-halogenated products due to the nucleophilicity of the imidazole ring. Therefore, the only authoritative route to the 8-bromo-7-chloro isomer is a de novo ring construction starting from a pre-functionalized pyridine.
Step 1: Precursor Synthesis (2-Amino-3-bromo-4-chloropyridine)
Rationale: The C8-Br bond in the final product corresponds to the C3-position of the starting 2-aminopyridine. We must install the bromine ortho to the amino group before cyclization.
-
Starting Material: 2-Amino-4-chloropyridine.
-
Reagent: N-Bromosuccinimide (NBS).[2]
-
Mechanism: Electrophilic aromatic substitution.[2] The amino group strongly activates the ortho (C3) and para (C5) positions. Since C4 is blocked by Chlorine, C3 is the primary site of bromination.
Protocol:
-
Dissolve 2-amino-4-chloropyridine (1.0 eq) in Acetonitrile (ACN) or DMF.
-
Cool to 0°C to suppress over-bromination.
-
Add NBS (1.05 eq) portion-wise over 30 minutes.
-
Stir at room temperature for 2–4 hours. Monitor by TLC/LCMS.[2]
-
Workup: Dilute with water. The product, 2-amino-3-bromo-4-chloropyridine , often precipitates. Filter and wash with cold water. If no precipitate, extract with EtOAc.
Step 2: Cyclization (The Chichibabin-Type Condensation)
Rationale: Condensation of the 2-aminopyridine with an α-haloaldehyde closes the imidazole ring.
-
Reagents: Chloroacetaldehyde (50% aq. solution) or Bromoacetaldehyde diethyl acetal (requires acid hydrolysis in situ).
-
Solvent: Ethanol or n-Butanol.
-
Conditions: Reflux (80–110°C).
Protocol:
-
Suspend 2-amino-3-bromo-4-chloropyridine (1.0 eq) in Ethanol (10 mL/g).
-
Add Chloroacetaldehyde (1.5 eq) and NaHCO₃ (2.0 eq) to neutralize HCl byproducts.
-
Heat to reflux for 6–12 hours.
-
Monitoring: Disappearance of the aminopyridine peak.
-
Workup: Concentrate solvent. Neutralize with sat. NaHCO₃. Extract with DCM.
-
Purification: Flash chromatography (Hexanes/EtOAc).
Visualization: Synthetic Pathway
Figure 1: Step-wise synthesis from commercially available aminopyridines.
Part 3: Reactivity & Functionalization Profile
The power of this scaffold lies in the reactivity hierarchy of its halogens.
The Primary Handle: C8-Bromine
The C8 position is electronically activated and sterically accessible (despite being ortho to the bridgehead). The C-Br bond is weaker than the C-Cl bond, making it the first site for oxidative addition by Pd(0).
-
Selectivity: >95% C8 selectivity over C7.
-
Standard Conditions: Pd(dppf)Cl₂ or Pd(PPh₃)₄, Na₂CO₃, Dioxane/Water, 80°C.
The Secondary Handle: C7-Chlorine
Once C8 is functionalized, the C7-Chlorine remains intact. It is a deactivated aryl chloride requiring "hotter" conditions or electron-rich bulky ligands.
-
Reaction: Buchwald-Hartwig Amination or Suzuki Coupling.
-
Ligand Requirements: Buchwald precatalysts (e.g., XPhos Pd G3, RuPhos) or NHC-Pd complexes are often necessary to activate this bond.
The Tertiary Handle: C3-H
The imidazole C3 position remains nucleophilic. It can be functionalized last via electrophilic aromatic substitution (e.g., NIS iodination) or C-H activation.
Visualization: Reactivity Map
Figure 2: Orthogonal functionalization strategy exploiting halogen reactivity differences.
Part 4: Experimental Protocol (Self-Validating)
Protocol: Regioselective C8-Arylation (Suzuki Coupling)
This protocol ensures the C7-Cl remains untouched for future steps.
Reagents:
-
Substrate: 8-Bromo-7-chloroimidazo[1,2-a]pyridine (1.0 mmol)
-
Boronic Acid: Phenylboronic acid (1.1 mmol)
-
Catalyst: Pd(dppf)Cl₂·DCM (0.05 mmol, 5 mol%)
-
Base: 2M Na₂CO₃ (aq) (2.0 mL)
-
Solvent: 1,4-Dioxane (8.0 mL)
Procedure:
-
Degassing: Charge a microwave vial with substrate, boronic acid, and catalyst. Seal and purge with Argon for 5 mins.
-
Solvation: Add sparged Dioxane and base via syringe.
-
Reaction: Heat to 80°C (oil bath) or 100°C (Microwave, 30 min).
-
Checkpoint: Monitor by LCMS.[2] Look for M+H (Product) and absence of M+H (Start Material). If di-coupling (reaction at C7) is observed, lower temp to 60°C.
-
-
Workup: Filter through Celite. Dilute with EtOAc, wash with brine. Dry over MgSO₄.
-
Validation: 1H NMR should show loss of the C8 signal and retention of the C7-Cl pattern (though C-Cl is not directly visible, the coupling pattern of the pyridine protons will change from a singlet/doublet to specific splitting depending on the aryl group).
Part 5: Medicinal Chemistry Applications[6][7][8][9]
-
Kinase Inhibition: The imidazo[1,2-a]pyridine core mimics the purine ring of ATP. The C8 substituent often projects into the "gatekeeper" region or solvent front, while C7 substituents can modulate solubility.
-
GABA-A Modulators: Related compounds (e.g., Zolpidem) bind to the benzodiazepine site. 8-substituted analogs have shown potential for subtype selectivity (α1 vs α2/3).
-
Anti-Infectives: 8-bromo derivatives are precursors to anti-tubercular agents targeting the QcrB subunit.
Part 6: Safety & Handling
-
Hazards: Like many halogenated heterocycles, this compound is likely an irritant (Skin/Eye/Respiratory).
-
Sensitization: Imidazo[1,2-a]pyridines can be skin sensitizers. Use double gloving (Nitrile).
-
Waste: Dispose of palladium residues in heavy metal waste containers.
References
-
Synthesis of Imidazo[1,2-a]pyridines (General Review)
- Goel, R. et al. "Imidazo[1,2-a]pyridines: A Review on Synthesis and Biological Activity." Mini-Reviews in Medicinal Chemistry.
-
Suzuki Cross-Coupling Regioselectivity
-
Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[5] Chemical Reviews, 1995.
-
-
Precursor Synthesis (3-bromo-4-chloropyridin-2-amine)
-
BenchChem Technical Data.[2] "Synthesis and Properties of 3-Bromo-4-chloropyridin-2-amine."
-
-
Medicinal Chemistry of 8-Substituted Imidazo[1,2-a]pyridines
- RSC Advances. "Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents."
-
C7-Bromination and Coupling in Related Indazoles (Analogous Reactivity)
-
Loidreau, Y. et al. "A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling."[3] RSC Advances, 2021.
-
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. 3-Bromo-4-fluoropyridin-2-amine | 1417407-29-4 | Benchchem [benchchem.com]
- 3. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
